Trixylyl phosphate

Catalog No.
S3712696
CAS No.
3862-12-2
M.F
C24H27O4P
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trixylyl phosphate

CAS Number

3862-12-2

Product Name

Trixylyl phosphate

IUPAC Name

tris(2,4-dimethylphenyl) phosphate

Molecular Formula

C24H27O4P

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C24H27O4P/c1-16-7-10-22(19(4)13-16)26-29(25,27-23-11-8-17(2)14-20(23)5)28-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3

InChI Key

KOWVWXQNQNCRRS-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble (NTP, 1992)
log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/
Sol in benzene, hexane, and chloroform.
0.002% by weight in water at 85 °C
In water, 0.89 ppm at 25 °C
Water solubility = 0.72 mg/L using OECD 105 method

Canonical SMILES

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C

The exact mass of the compound Trixylenyl phosphate is 410.16469634 g/mol and the complexity rating of the compound is 491. The solubility of this chemical has been described as insoluble (ntp, 1992)log kow= 5.63; water solubility= 0.89 ppm at 25 °c /kronitex txp/sol in benzene, hexane, and chloroform.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78488. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • TXP is a manufactured compound, not found naturally.
  • It's produced by reacting xylenol (a derivative of xylene) with phosphoric acid [].
  • Scientific research interest in TXP stems from its potential applications in various industries, but safety concerns are a major consideration [].

Molecular Structure Analysis

  • TXP has a central phosphate group (PO4) bonded to three xylenol groups (C6H4(CH3)2OH). The specific attachment points of the xylenol groups can vary, resulting in different isomers of TXP [].
  • The presence of aromatic rings (benzene rings with attached methyl groups) and phosphate groups are key features of its structure [].

Chemical Reactions Analysis

  • Synthesis: There is limited publicly available information on the specific synthesis process for TXP. However, the general reaction pathway for organophosphate esters involves the reaction of an alcohol (xylenol) with phosphoric acid.
  • Decomposition: TXP can degrade through hydrolysis (reaction with water), releasing xylenol and phosphoric acid [].

Physical And Chemical Properties Analysis

  • Data on specific physical and chemical properties of TXP, such as melting point, boiling point, and solubility, is limited and may vary depending on the isomeric composition [].
  • TXP is considered toxic by ingestion and skin absorption [].
  • Research suggests it may be harmful to the environment due to its persistence and potential for groundwater contamination [].
  • More research is needed to fully understand the extent of its hazards.

Trixylenyl phosphate exhibits significant biological activity, particularly as a neurotoxin. Short-term exposure can lead to organophosphate-induced delayed neuropathy, and it is also recognized as a reproductive toxin. The compound's toxicity profile raises concerns regarding its environmental impact and potential health risks associated with exposure .

The synthesis of trixylenyl phosphate typically involves the following steps:

  • Esterification: A mixture of xylenols is reacted with phosphoryl chloride in the presence of a catalyst, such as a calcium and magnesium composite catalyst. The reaction is conducted under controlled temperature conditions to ensure complete esterification.
  • Distillation: After the esterification process, the crude product undergoes negative pressure distillation to isolate the desired trixylenyl phosphate product .

The detailed reaction conditions include heating the mixture gradually and maintaining specific temperatures to achieve optimal yields.

Toxicity ProfileTrixylenyl phosphateC24H27O4PC_{24}H_{27}O_{4}PFlame retardant, hydraulic fluidHigh toxicityTris(dimethylphenyl) phosphateC21H27O4PC_{21}H_{27}O_{4}PPlasticizerModerate toxicityCresyl diphenyl phosphateC18H21O4PC_{18}H_{21}O_{4}PFlame retardantHigh toxicityTris(2-ethylhexyl) phosphateC24H51O4PC_{24}H_{51}O_{4}PPlasticizerLower toxicity

Trixylenyl phosphate is unique due to its specific mixture of xylenol isomers and its historical applications as both a flame retardant and hydraulic fluid, which are not shared by all similar compounds .

Studies on trixylenyl phosphate interactions reveal that it can significantly affect biological systems due to its neurotoxic properties. It has been linked to adverse effects on neurological function and reproductive health in laboratory settings. Additionally, its persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts .

Several compounds share structural similarities with trixylenyl phosphate, including:

  • Tris(dimethylphenyl) phosphate: Similar in structure but differs in functional groups and toxicity profiles.
  • Cresyl diphenyl phosphate: Another organophosphate used for similar applications but has distinct chemical properties.
  • Tris(2-ethylhexyl) phosphate: Commonly used as a plasticizer but exhibits different reactivity and toxicity levels.

Comparison Table

CompoundChemical Formula

Physical Description

Toxic by ingestion and skin absorption when pure. Produces phosphorus oxide gases during combustion. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates soil to contaminate groundwater and nearby waterways.
Liquid
Liquid; [HSDB]

Color/Form

Glassy
Clear liquid
Liquid

XLogP3

7.2

Hydrogen Bond Acceptor Count

4

Exact Mass

410.16469634 Da

Monoisotopic Mass

410.16469634 Da

Boiling Point

469 to 509 °F at 10 mmHg (NTP, 1992)
BP: 243-265 °C at 10 mm Hg

Flash Point

450 °F (NTP, 1992)
>245 °C (>473 °F) (Open Cup)

Heavy Atom Count

29

Density

1.130 to 1.155 (USCG, 1999)
1.142 at 38 °C/4 °C
Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/
1.155

Decomposition

Decomposition of this product under fire conditions can produce carbon monoxide, phosphorus oxides and organic decomposition products.
When heated to decomposition it emits toxic vapors of phosphorus oxides.

Melting Point

-4 °F (USCG, 1999)
-20 °C /pour point/

UNII

5TL8H5QK8V

Vapor Pressure

0.00000002 [mmHg]
0.00000005 [mmHg]
5.15X10-8 mm Hg at 30 °C

Impurities

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/

Wikipedia

Tris(2,4-xylenyl)phosphate

Methods of Manufacturing

Xylenol, mixed + phosphorus oxychloride (dehydrochlorination) /Trixylyl phosphate/
... /Trixylyl & tritolyl phosphates/ differ only in the fraction (as defined by boiling range) of tar acids used as raw materials. ... As commercial products both are made by the interaction of phosphorus oxychloride on mixtures containing phenol & all isomers of cresol, xylenol, & some higher molecular wt tar acids. The resultant products are internal mixtures, as the reactivities of the isomers differ in their readiness to esterify. /Trixylyl & tritolyl phosphates/

General Manufacturing Information

Utilities
Plastics Product Manufacturing
Paint and Coating Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Phenol, 2,4-dimethyl-, 1,1',1''-phosphate: INACTIVE
Phenol, dimethyl-, 1,1',1''-phosphate: ACTIVE
THE SEPARATION OF PHENOLS, CRESOLS, AND XYLENOLS IS STUDIED USING TRI(2,4-XYLENYL)PHOSPHATE AS LIQ PHASES COATED ON STAINLESS STEEL OPEN TUBULAR COLUMNS AT TEMP BETWEEN 100 AND 130 °C.
TRI (2,4-XYLENYL) PHOSPHATE IS EFFECTIVE AS SYNERGIST OF MALATHION AGAINST RESISTANT HOUSEFLIES AND MOSQUITOES.
The bulk of the hydrolysis products from ... commercial flame retardant /such as/, Fyrquell 220 & Kronitex TXP, were xylenols which occurred in the following order of abundance: 2,5- >2,3- >3,5- >2,4- >3,4-xylenol.
... A) ARYL PHOSPHATES ... NOT SUITABLE FOR PLASTICS IN CONTACT WITH FOODSTUFFS; C) ... SHOULD NOT BE USED IN ARTICLES INTENDED FOR WEAR DIRECTLY ON SKIN OR ARTICLES ... HANDLED BY CHILDREN. /ARYL PHOSPHATES/

Analytic Laboratory Methods

Determination of phosphate esters in environmental samples or technical products is best accomplished using gas chromatography (GLC) with phosphorus-specific detectors. However, the related isomers in such products as TCP and TXP are difficult to separate even with capillary columns. Thus, for determination of specific components such as TOCP, analysis of phenolic moieties by GLC following alkaline hydrolysis of the phosphate esters is a useful technique. /Phosphate esters/
The retention times for most industrial phosphates fall into a 12-40 min range using the chromatographic conditions described in "Pesticides Analytical Manual I 1982". Several of them have complex eluting patterns. The procedures described in this report deal with the ability to identify these late-eluting compounds rapidly. By using known analytical characteristics such as Florisil recoveries & tabulated retention data, phosphate esters can be identified as soon as they appear on food sample chromatograms. Retention values for trixylyl phosphate are given. The gas chromatographs were Tracor 222's or 560's equipped with 1.8 m X 2 or 4 mm inner diameter glass columns & flame photometric or nitrogen/phosphorus detectors (phosphorus selective). Based on 10% full scale deflection, the avg limit of detection for the 15 phosphates tested was 0.03 ug. The procedure is applicable to a variety of food & food products, such as meats, dairy products, fruits & root vegetables as well as food containers, lid or package liners, & individual-product wrappings.
The sample is collected and extracted. A 1 mL aliquot of the decant from the first or second 10 mL portion is placed in a beaker. A 5 mL volume of concentrated nitric acid is added and the mixture evaporated to 1 mL in a fume hood. A 2 mL volume of water is added and the mixture transferred to a test tube. A 1 mL volume of 1M ammonium nitrate and 2 mL of 0.5M ammonium molybdate are added. The solution is heated to boiling and the formation of a yellow precipitate of ammonium phosphomolybdate indicates phosphate. /Phosphate/

Storage Conditions

Store away from foodstuffs and animal feed. Containers should be stored in a cool, dry, well-ventilated area away from flammable or oxidizing materials and sources of heat or flame. Information about storage in one common storage facility: Prolonged storage at elevated temperatures under wet alkaline or acidic conditions should be avoided to assure product integrity. Care should be taken to prevent moisture condensation in the container. Carbon steel is the preferred material of construction for storage containers. The product is normally shipped in unlined tank cars, trucks and drums. Further information about storage conditions: The maximum storage temperature is 149 F or 65 °C (higher in the absense of air/moisture). At temperatures below 4.4 °C (40 °F), the viscosity characteristics are such that improved pumping rates may be achieved by warming. Temperatures from 27 - 37.8 deg C (80 - 100 °F) provide good flow rates. This product can be stored and transported in equipment constructed of mild steel.

Interactions

4,4'-DIAMINODIPHENYL DISULFIDE WAS 1 OF 5 ANTIOXIDANTS STUDIED FOR THE PROTECTION OF POISONING BY AROMATIC ESTERS OF PHOSPHORIC ACID (H3PO4). WHEN IT WAS INJECTED SC INTO GUINEA PIGS OR RATS IN COMBINATION WITH TRIXYLENYL PHOSPHATE, IT SHOWED THE GREATEST PROTECTIVE ACTION AGAINST THE INHIBITORY EFFECTS OF AROMATIC ESTERS ON THE ACTIVITY OF CHOLINESTERASE. /AROMATIC ESTERS OF PHOSPHORIC ACID/

Dates

Last modified: 08-20-2023

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